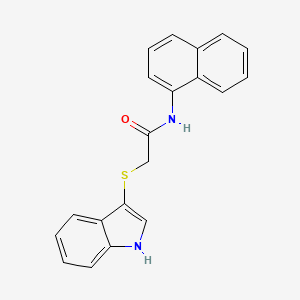
2-((1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide, also known as ITN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ITN is a synthetic compound that belongs to the class of indole-based compounds, which have been found to exhibit a wide range of biological activities.
作用机制
The mechanism of action of 2-((1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. 2-((1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 2-((1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-((1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide has been found to exhibit a wide range of biochemical and physiological effects. 2-((1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the development of various diseases, including cancer and inflammatory disorders. 2-((1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide has also been found to induce apoptosis, which is a process of programmed cell death that is important for the regulation of cell growth and development.
实验室实验的优点和局限性
One of the advantages of 2-((1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide is its broad range of biological activities, which makes it a promising candidate for the development of new drugs. 2-((1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide has also been found to have low toxicity, which makes it a safe compound for use in laboratory experiments. However, one of the limitations of 2-((1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research on 2-((1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide. One potential direction is the development of new drugs based on the structure of 2-((1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide. Another potential direction is the investigation of the mechanism of action of 2-((1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide, which could lead to the identification of new targets for drug development. Additionally, the investigation of the pharmacokinetics and pharmacodynamics of 2-((1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide could provide valuable information for the development of new drugs. Finally, the investigation of the potential applications of 2-((1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide in the treatment of neurodegenerative diseases could lead to the development of new treatments for these debilitating conditions.
合成方法
The synthesis of 2-((1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide involves the reaction between 1-naphthylamine and 3-indolethiol in the presence of acetic anhydride and pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to 2-((1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide by the addition of acetic anhydride. The overall yield of 2-((1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide is around 60%, and the purity can be increased by recrystallization.
科学研究应用
2-((1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. 2-((1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial activities. 2-((1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c23-20(13-24-19-12-21-17-10-4-3-9-16(17)19)22-18-11-5-7-14-6-1-2-8-15(14)18/h1-12,21H,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLROVQZSXEIDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

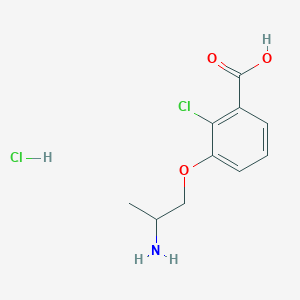
![Methyl 5-[[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2785601.png)

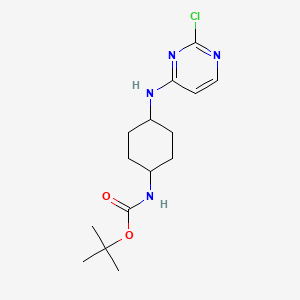
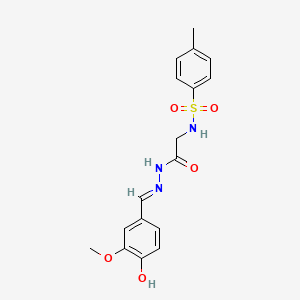
![N-cyclopentyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2785608.png)
![1-(2,6-Difluorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea](/img/structure/B2785609.png)
![2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]propanoic acid](/img/structure/B2785612.png)
![[3-(Benzimidazol-1-yl)azetidin-1-yl]-[3-(dimethylamino)phenyl]methanone](/img/structure/B2785614.png)
![N-(3-chloro-4-methylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2785615.png)
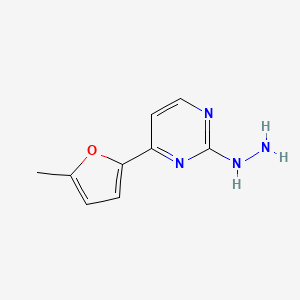
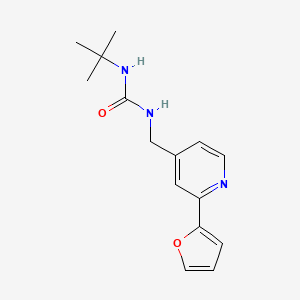
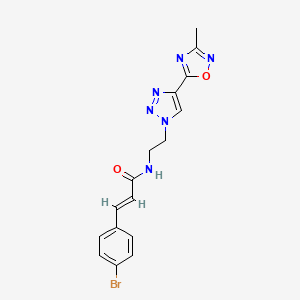
![4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylic acid hydrochloride](/img/structure/B2785622.png)